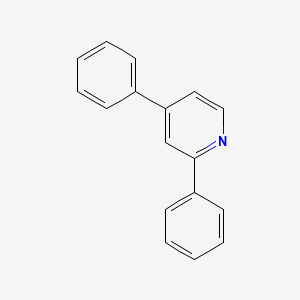

2,4-Diphenylpyridine

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a pivotal role in numerous scientific disciplines, particularly medicinal chemistry and materials science. rsc.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in various natural products, including nicotine (B1678760) and nucleic acids. openaccessjournals.com Its unique properties, such as aromaticity, weak basicity, and the ability to form hydrogen bonds, make it a "privileged scaffold" in drug discovery. rsc.orgjchemrev.com The incorporation of a pyridine nucleus can enhance the pharmacokinetic properties of molecules, improving solubility and bioavailability. researchgate.net

Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. openaccessjournals.comjchemrev.com This has spurred extensive research into the synthesis of novel pyridine-containing compounds as potential therapeutic agents. openaccessjournals.com In materials science, the extended π-conjugated systems of many pyridine derivatives lead to interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent sensors. vulcanchem.comontosight.ai The versatility of the pyridine structure allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications. rsc.orgjchemrev.com

Historical Perspective on 2,4-Diphenylpyridine Synthesis and Foundational Studies

The synthesis of pyridine derivatives has been a subject of chemical research since the 19th century, with the first isolation of pyridine itself from coal tar. openaccessjournals.com The development of methods to construct the pyridine ring has evolved significantly over the decades. Early and foundational methods for synthesizing substituted pyridines often relied on condensation reactions. One of the classical methods is the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). tandfonline.com

While the synthesis of this compound has been achieved through various routes, such as the cross-coupling of 2,4-dihalopyridine with phenylmetal reagents, general methods for creating diversely substituted 2,4-diarylpyridines from simple starting materials were historically limited. orgsyn.org Foundational work by researchers like Mortimer in 1968 described the preparation of 3,4-diphenylpyridine (B1618476) and its derivatives, contributing to the broader knowledge of diphenyl-substituted pyridines. wikipedia.org More contemporary methods have focused on improving efficiency and versatility. For instance, a copper and secondary amine-catalyzed reaction between o-acetyl oximes and α,β-unsaturated aldehydes has been developed for the synthesis of this compound. ntu.edu.sg Another approach involves a palladium-free route starting from tert-butyl 4-oxopiperidine-1-carboxylate. rsc.org These modern synthetic strategies represent a significant advancement over earlier, less general methods.

Overview of Key Research Domains Pertaining to this compound

Research into this compound and its derivatives spans several key scientific domains, driven by the compound's unique structural and electronic properties.

Medicinal Chemistry: Substituted diphenylpyridine scaffolds are actively investigated for their therapeutic potential. For example, 2-acylamino-4,6-diphenylpyridine derivatives have been identified as potent antagonists for the GPR54 receptor, which plays a role in regulating sex hormones. nih.gov This makes them potential candidates for treating sex-hormone-dependent diseases like prostate cancer. nih.gov The general class of pyridine derivatives is well-established for its broad biological activities, and this compound serves as a core structure for further derivatization in drug discovery programs. openaccessjournals.com

Materials Science and Photophysics: In materials science, this compound is valued as a building block for functional organic materials. cymitquimica.com Its structure contributes to unique chemical properties that are relevant for organic electronics and photonics. cymitquimica.com The extended conjugation in diphenylpyridine derivatives can lead to a red shift in their emission spectra, a property that can be tuned for applications in organic light-emitting diodes (OLEDs). rsc.org Research has explored how modifying the substitution pattern on the phenyl rings affects the photophysical properties, allowing for the fine-tuning of luminescence for use in various optical and electronic devices. rsc.orgacs.org Derivatives of diphenylpyridines have also been developed as fluorescent sensors for monitoring polymerization processes and detecting acids. mdpi.comresearchgate.net

Catalysis and Ligand Development: The nitrogen atom in the pyridine ring allows this compound to act as a ligand, coordinating with metal ions. vulcanchem.com This property is crucial in the field of coordination chemistry and catalysis. Cyclometalated iridium(III) complexes incorporating phenylpyridine ligands are particularly significant for their use as phosphorescent emitters in OLEDs. rsc.org The synthesis and study of such complexes are an active area of research, with a focus on tuning their photophysical and redox properties for enhanced performance. rsc.orgacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASXBDJBCBUIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205377 | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26274-35-1, 56842-43-4 | |

| Record name | 2,4-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diphenylpyridine and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Diphenylpyridine Core

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors.

One notable example is the synthesis of 2,4,6-triaryl pyridines from aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. rsc.org The reaction proceeds via a Claisen-Schmidt condensation of an acetophenone (B1666503) and a benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This intermediate then reacts with HMDS in a [2+1+2+1] or [2+1+1+1+1] annulation process, controlled by a Lewis acid, to yield the desired pyridine (B92270) derivative. rsc.org For instance, the reaction of acetophenone and benzaldehyde using this method can produce 2,4,6-triphenylpyridine. rsc.org

Another approach involves the condensation of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in the presence of an ionic liquid, such as ethylammonium (B1618946) nitrate (B79036), to produce 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) in high yields. researchgate.net The use of ionic liquids offers advantages such as recyclability and reusability. researchgate.net

| Reactants | Reagents/Catalyst | Product | Yield (%) | Reference |

| Acetophenone, Benzaldehyde | HMDS, TMSOTf, Toluene, Microwave | 2,4,6-Triphenylpyridine | 92 | rsc.org |

| Chalcone, Malononitrile | Ammonium acetate, Ethylammonium nitrate | 2-Amino-4,6-diphenylpyridine-3-carbonitrile | High | researchgate.net |

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like pyridine. These reactions can be broadly categorized into metal-free and metal-catalyzed strategies.

Metal-free synthetic methods are gaining increasing attention due to their environmental and economic benefits. A notable metal-free approach for the synthesis of 2,4-diphenylpyridine involves the reaction of o-acetyl ketoximes with α,β-unsaturated aldehydes. ijpsonline.comijpsonline.comresearchgate.netresearchgate.net

For instance, Huang and colleagues reported a method for synthesizing this compound by reacting o-acetyl ketoxime with an α,β-unsaturated aldehyde in the presence of iodine and triethylamine (B128534) in toluene. ijpsonline.comijpsonline.comresearchgate.netresearchgate.net This reaction proceeds through a radical pathway and demonstrates high chemo-selectivity and broad functional group tolerance, providing good yields of various functionalized pyridines. organic-chemistry.org

| Reactants | Reagents/Solvent | Product | Reference |

| o-Acetyl ketoxime, α,β-Unsaturated aldehyde | Iodine, Triethylamine, Toluene | This compound | ijpsonline.comijpsonline.comresearchgate.netresearchgate.net |

Metal catalysts, particularly those based on copper and palladium, have proven to be highly effective in promoting the cyclization reactions required for pyridine ring formation.

Copper catalysis is a versatile tool for the synthesis of substituted pyridines. A [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine or ammonium salt, provides a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.orgorgsyn.orgorgsyn.org This redox-neutral reaction is driven by a combination of iminium catalysis and the redox activity of the copper catalyst. organic-chemistry.orgresearchgate.net The copper(I) species is believed to initially reduce the oxime N-O bond to generate a nucleophilic copper(II) enamide, which then participates in the condensation cascade. researchgate.net This method has been successfully applied to the multigram scale synthesis of this compound with a 64% yield. orgsyn.orgorgsyn.org

In a different copper-catalyzed approach, 2,4,6-triphenylpyridines have been synthesized through an oxidative decarboxylative coupling of aryl acetic acids with oxime acetates. rsc.org This reaction is carried out in DMF at 150 °C under an oxygen atmosphere and tolerates various functional groups, affording the products in good to excellent yields. rsc.org

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| O-Acetyl ketoxime, α,β-Unsaturated aldehyde | CuI, Pyrrolidinium perchlorate (B79767) or Diisopropylamine | This compound | 64 | orgsyn.orgorgsyn.org |

| Aryl acetic acid, Oxime acetate | Copper catalyst | 2,4,6-Triphenylpyridine | Good to Excellent | rsc.org |

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of this compound and its analogues. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.org

For the synthesis of this compound, a common strategy involves the cross-coupling of a dihalopyridine with a phenylboronic acid. While effective, this approach can sometimes be limited by the availability of the starting dihalopyridine. orgsyn.orgorgsyn.org

A more versatile, palladium-free route has also been developed, starting from tert-butyl 4-oxopiperidine-1-carboxylate. rsc.org This multi-step synthesis involves reaction with an aryllithium, followed by dehydration/deprotection, oxidation, and finally phenylation to yield this compound and other 4-aryl-substituted phenylpyridines. rsc.org

The development of continuous flow systems has further enhanced the utility of Suzuki-Miyaura reactions, allowing for efficient and scalable synthesis of biaryl compounds with high yields. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 2,4-Dihalopyridine | Phenylboronic acid | Palladium catalyst | This compound | orgsyn.orgorgsyn.org |

| Enantiomerically enriched potassium β-trifluoroboratoamides | Aryl/Hetaryl chlorides | Pd(OAc)₂, RuPhos, K₂CO₃ | α-Chiral β-arylated carbonyls | nih.gov |

Copper-Catalyzed Methodologies

Regioselective Cyclization via Michael Reaction Pathways

Regioselective cyclization reactions that proceed through a Michael addition are a key strategy for the synthesis of substituted pyridines. For instance, the synthesis of N-benzyl-4,6-diphenylpyridin-2-amine has been reported through a process involving a regioselective Michael reaction, subsequent cyclization, and the elimination of a nitro group. ijpsonline.comresearchgate.net This reaction is carried out by reacting α,β-unsaturated ketones with reductive aminases in 1,4-dioxane, followed by the addition of piperidine (B6355638) and heating. ijpsonline.comresearchgate.net

Another example involves the reaction of ynones and 1-arylethanamine in the presence of dimethyl sulfoxide (B87167) and potassium tert-butoxide at 100°C under an air atmosphere. ijpsonline.com This intramolecular Michael addition reaction leads to the formation of 4-phenyl-2-(thiophen-2-yl)-6-(p-tolyl) pyridine with a 68% yield. ijpsonline.com Furthermore, 2,3,4-trisubstituted pyridines can be synthesized by reacting α-fluoro-β-ketoesters with α,β-unsaturated aldehydes, which act as Michael acceptors, in the presence of cesium carbonate and acetonitrile (B52724) at 60°C. ijpsonline.com

The synthesis of 2,4-disubstituted pyrroles, structural relatives of substituted pyridines, can be achieved from enones through a Michael addition of nitromethane. beilstein-journals.org This is followed by partial reduction and dehydrogenation of the resulting pyrroline. beilstein-journals.org

Organolithium Reagent Applications in Pyridine Functionalization

Organolithium reagents are pivotal in the functionalization of pyridine rings to produce compounds like this compound. A versatile, palladium-free synthetic route starts with tert-butyl 4-oxopiperidine-1-carboxylate. rsc.orgworktribe.comrsc.org The process involves the reaction with an aryllithium reagent, followed by dehydration and deprotection with trifluoroacetic acid, oxidation, and finally phenylation to yield this compound and its derivatives. rsc.orgworktribe.comrsc.orgresearchgate.net

Specifically, to synthesize this compound, 4-phenylpyridine (B135609) is dissolved in dry tetrahydrofuran (B95107) (THF) and cooled to -78°C. rsc.org Phenyllithium is then added slowly, and the reaction mixture is stirred for several hours while warming to room temperature. rsc.org This method has been successfully used to prepare a range of 4-aryl-2-phenylpyridines. rsc.orgworktribe.comrsc.org

The following table outlines the reactants and resulting products in the synthesis of 4-aryl-2-phenylpyridines using organolithium reagents. rsc.org

| Starting Material | Arylating Reagent | Final Product |

|---|---|---|

| tert-Butyl 4-oxopiperidine-1-carboxylate | Phenyllithium | This compound |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 4-Methoxyphenyllithium | 4-(4-Methoxyphenyl)-2-phenylpyridine |

| tert-Butyl 4-oxopiperidine-1-carboxylate | o-Tolyllithium | 2-Phenyl-4-(o-tolyl)pyridine |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Mesityllithium | 4-Mesityl-2-phenylpyridine |

Chelation-Assisted Hydroacylation Techniques

Chelation-assisted hydroacylation has emerged as a powerful method for the regiocontrolled synthesis of pyridines. rsc.orgrsc.org This technique often involves the rhodium-catalyzed hydroacylation of alkynes with aldehydes. The use of a chelating agent, such as a 2-aminopyridine (B139424) derivative, helps to direct the reaction and prevent undesirable side reactions like decarbonylation. chinesechemsoc.orgacs.org

A notable application is the sequential rhodium(I)-catalyzed chelation-assisted hydroacylation of alkynes with aldehydes, which is followed by a rhodium(III)-promoted N-annulation of the resulting α,β-enones with another alkyne and ammonia (B1221849) to form the pyridine ring. rsc.orgrsc.org This method provides a high degree of regioselectivity. rsc.org While broadly applicable for aromatic aldehydes, aliphatic aldehydes can be problematic due to aldol (B89426) condensation. acs.org To circumvent this, allylic alcohols can be used as precursors for aliphatic aldehydes in a tandem isomerization and chelation-assisted hydroacylation reaction. acs.org

The key components and their roles in chelation-assisted hydroacylation are summarized below.

| Component | Function | Example |

|---|---|---|

| Catalyst | Promotes C-H bond activation and hydroacylation | RhCl(PPh₃)₃ (Wilkinson's catalyst) acs.org |

| Chelating Agent | Directs the reaction and suppresses decarbonylation | 2-Amino-4-picoline acs.org |

| Aldehyde Source | Provides the acyl group | Aromatic aldehydes, or allylic alcohols for aliphatic ketones acs.org |

| Alkyne/Olefin | Forms the backbone of the resulting ketone or enone | 1-Hexene acs.org |

Electrochemical Synthesis Methods (Electrolysis)

Electrochemical methods offer a green and efficient alternative for synthesizing pyridine derivatives. These reactions are often conducted under mild conditions, avoiding the need for harsh reagents or catalysts. google.com For example, the synthesis of 4-pyridinemethanol (B147518) can be achieved through the electrolytic reaction of ethyl isonicotinate (B8489971) in an acidic aqueous solution at constant current under normal temperature and pressure. google.com This process avoids the use of reducing agents and transition metal catalysts. google.com

In the context of more complex structures, electrochemical oxidative cross-dehydrogenative-coupling (CDC) is a promising strategy for the C3-alkoxylation of imidazo[1,2-a]pyridines. rsc.orgresearchgate.net A direct, two-electrode constant-potential electrolysis of imidazo[1,2-a]pyridine (B132010) with hexafluoroisopropanol (HFIP) yields various imidazo[1,2-a]pyridine HFIP ethers. rsc.org Mechanistic studies suggest that this electrooxidation may proceed through both radical coupling and ionic reaction pathways. rsc.org

Furthermore, an electrochemical method has been developed for the meta-sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This is achieved through a redox-neutral dearomatization-rearomatization strategy, demonstrating the versatility of electrochemical approaches in functionalizing the pyridine ring with high regiocontrol. nih.gov

Cyclotrimerization Reactions for Pyridine Scaffold Construction

The [2+2+2] cycloaddition, or cyclotrimerization, of alkynes and nitriles is a highly atom-economical method for constructing the pyridine scaffold. wikipedia.org This reaction is typically catalyzed by a metal, such as cobalt or rhodium. wikipedia.orgresearchgate.net The cotrimerization of two alkyne units with one nitrile unit is a practical route to substituted pyridines. wikipedia.org

Regioselectivity can be a challenge when using unsymmetrical alkynes, often leading to a mixture of isomers. rsc.org For example, the trimerization of phenylacetylene (B144264) can produce both 1,3,5- and 1,2,4-substituted benzene (B151609) derivatives. wikipedia.org In pyridine synthesis, this can result in the formation of both 2,4,6- and 2,3,6-trisubstituted pyridines. rsc.org

Recent advancements have focused on improving the regioselectivity of these reactions. Ruthenium-catalyzed cyclotrimerization of 1-alkynyl triazenes with nitriles has been shown to be regioselective, yielding the sterically more hindered product. nih.govepfl.ch

| Catalyst Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Organocobalt | Alkynes, Nitriles | Commercialized for substituted pyridine production. | wikipedia.org |

| Cp*Ru | 1-Alkynyl triazenes, Nitriles | Regioselective, yields sterically hindered products. | nih.govepfl.ch |

| Nickel | Alkynes | Can lead to side products like cyclooctatetraene. | wikipedia.org |

Advanced Synthetic Conditions and Mechanistic Considerations

Ultrasound-Induced Synthesis Protocols

The application of ultrasound irradiation in chemical synthesis represents a green and efficient methodology, often leading to reduced reaction times, increased yields, and milder reaction conditions. asianpubs.orgresearchgate.netbeilstein-journals.org

Several pyridine derivatives have been synthesized using ultrasound-assisted methods. For instance, 3,5-dimethyl-4-phenyl-1,4,7,8-tetrahydrodipyrazolopyridine has been synthesized from hydrazine (B178648) hydrate, a β-dicarbonyl compound, a substituted aldehyde, and ammonium acetate under ultrasonic irradiation. ijpsonline.com This reaction is completed in 30-40 minutes. ijpsonline.com Another example is the synthesis of 2-substituted furo[3,2-b]pyridines via a one-pot, Pd/C-Cu catalyzed C-C coupling and C-O bond formation under ultrasound. nih.gov

The synthesis of highly substituted pyridines has also been achieved using a natural dolomitic limestone catalyst in a mixture of ethanol (B145695) and water under ultrasound irradiation. beilstein-journals.org This method offers a cleaner reaction profile and excellent isolated yields in short reaction times. beilstein-journals.org

The following table highlights the advantages of ultrasound-induced synthesis for various pyridine derivatives.

| Product | Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-4-phenyl-1,4,7,8-tetrahydrodipyrazolopyridine | Hydrazine hydrate, β-dicarbonyl compound, substituted aldehyde, ammonium acetate | Ethanol, Ultrasound | Reduced reaction time (30-40 min). | ijpsonline.com |

| 2-Substituted furo[3,2-b]pyridines | 3-Chloro-2-hydroxy pyridine, terminal alkynes | Pd/C-CuI-PPh₃-Et₃N, EtOH, Ultrasound | One-pot synthesis. | nih.gov |

| Highly substituted pyridines | Varies | Natural dolomitic limestone, EtOH/H₂O, Ultrasound | Cleaner reaction, excellent yields, short reaction times. | beilstein-journals.org |

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Cyanoacetamide, aromatic ketones, substituted aromatic aldehydes | NaOH, Ultrasound | Reduced reaction time, enhanced rate and yield. | asianpubs.org |

Solvent-Free Reaction Environments

The development of solvent-free reaction conditions represents a cornerstone of green chemistry, aiming to reduce waste, minimize potential hazards, and often decrease reaction times and energy consumption. The synthesis of 2,4,6-triarylpyridines, which are structural analogues of this compound, has been a focal point for the application of these methodologies.

One-pot, three-component reactions are particularly well-suited for solvent-free approaches. A common strategy involves the condensation of substituted benzaldehydes, acetophenones, and a nitrogen source like ammonium acetate. tandfonline.com Various catalysts have been proven effective under these conditions. For instance, CoCl₂·6H₂O has been used to catalyze the reaction between benzaldehyde, acetophenone, and ammonium acetate at 110°C, yielding the desired 2,4,6-triphenylpyridine. tandfonline.com Similarly, heteropolyacids, such as the Preyssler type, have demonstrated high efficiency as recyclable catalysts for the same transformation. researchgate.net

Other catalytic systems under solvent-free conditions include silica (B1680970) gel-supported polyphosphoric acid (PPA-SiO₂), which provides high yields with short reaction times and allows for easy catalyst recovery. researchgate.net Montmorillonite K10 clay has also been employed as a solid acid catalyst, achieving excellent yields of up to 97% for 2,4,6-trisubstituted pyridines at 120°C. scirp.org The use of nanocrystalline MgAl₂O₄ under microwave irradiation is another innovative approach that combines the benefits of a heterogeneous catalyst with an alternative energy source to drive the reaction efficiently. ias.ac.in

A copper-catalyzed cyclization of acetophenone and ammonium acetate using Cu(OTf)₂ as a catalyst has been reported to produce 2,4,6-triphenyl-pyridine in a solvent-free environment with a 71% yield. ijpsonline.comijpsonline.com Furthermore, multicomponent reactions of aldehydes, malononitrile, and ammonium acetate can be catalyzed by triethylamine under solvent-free conditions to produce highly substituted pyridines. tandfonline.com

Table 1: Examples of Solvent-Free Synthesis of this compound Analogues

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylpyridine | Benzaldehyde, Acetophenone, Ammonium Acetate | CoCl₂·6H₂O, 110°C, 4h | 90% | tandfonline.com |

| 2,4,6-Triarylpyridines | Aryl Aldehydes, Acetophenone, Ammonium Acetate | PPA-SiO₂, Solvent-free | High | researchgate.net |

| 2,4,6-Trisubstituted Pyridines | Aromatic Aldehydes, Aromatic Ketones, Ammonium Acetate | Montmorillonite K10 clay, 120°C | Up to 97% | scirp.org |

| 2,4,6-Triphenyl-pyridine | Acetophenone, Ammonium Acetate | Cu(OTf)₂, Solvent-free | 71% | ijpsonline.comijpsonline.com |

| 2,4,6-Triarylpyridines | Substituted Benzaldehydes, Acetophenones, Ammonium Acetate | ZSM-5, 110°C | High | tandfonline.com |

| 2,4,6-Triarylpyridines | Acetophenone derivatives, Aromatic Aldehydes, Ammonium Acetate | Nanocrystalline MgAl₂O₄, Microwave | High | ias.ac.in |

Application of Green Chemistry Principles (e.g., Ionic Liquids, Heterogeneous Catalysis)

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to enhance sustainability. sioc-journal.cn Key strategies include the use of ionic liquids as alternative reaction media and the development of robust, recyclable heterogeneous catalysts. researchgate.net

Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are often touted as green solvents due to their negligible vapor pressure, thermal stability, and tunable solvating properties. academie-sciences.frajgreenchem.com They can also function as catalysts. academie-sciences.fr For instance, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, has been shown to efficiently promote the one-pot, three-component synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenols at room temperature, with the IL being recoverable and recyclable. organic-chemistry.orgresearchgate.net Another task-specific ionic liquid, 2-hydroxyethylammonium acetate (2-HEAA), facilitates the rapid synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines in good to high yields. academie-sciences.fr

The synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile has been successfully achieved using ethylammonium nitrate as a recyclable ionic liquid. researchgate.net Supported ionic liquids, such as propylphosphonium hydrogen carbonate on nano-silica (PPHC–nSiO₂), have been developed as reusable catalysts for the multicomponent synthesis of fully substituted pyridines under solvent-free conditions. rsc.org This catalyst system was effective for five cycles without a significant loss of activity. rsc.org

Table 2: Synthesis of Pyridine Derivatives Using Ionic Liquids

| Product Type | Ionic Liquid | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Highly Substituted Pyridines | [bmIm]OH | Aldehydes, Malononitrile, Thiophenols | Room temperature; Recyclable IL; High yields (62-92%) | organic-chemistry.org |

| 2-Amino-3,5-dicarbonitrile-6-thio-pyridines | 2-HEAA | Aldehydes, Malononitrile, Thiols | Room temperature; Short reaction time (5 min); Good to high yields | academie-sciences.fr |

| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Ethylammonium Nitrate | Chalcones, Malononitrile, Ammonium Acetate | Recyclable IL; Excellent yields | researchgate.net |

| Fully Substituted Pyridines | PPHC–nSiO₂ | Aldehydes, Malononitrile, Thiols | Solvent-free; Reusable catalyst (5 cycles) | rsc.org |

| Highly Substituted Pyridines | Choline Hydroxide (ChOH) with water | Aldehyde, Malononitrile, Thiophenol | Recyclable catalyst; Water accelerates reaction | tandfonline.com |

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous because they exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling. numberanalytics.combiolmolchem.com This aligns with green chemistry principles by reducing waste and improving process efficiency.

A variety of solid-supported catalysts have been developed for pyridine synthesis. numberanalytics.com Zeolite-based catalysts, such as ZSM-5, have been successfully used for the one-pot, three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions. tandfonline.com These catalysts are valued for their shape selectivity and thermal stability. Clays like Montmorillonite K10 are another example of an effective, low-cost, and environmentally benign solid acid catalyst for this transformation. scirp.org

Magnetic nanoparticles have emerged as highly effective catalyst supports due to their high surface area and the ease with which they can be recovered using an external magnet. biolmolchem.com For example, MgFe₂O₄ magnetic nanoparticles have been used to synthesize polysubstituted pyridines, and the catalyst could be recovered and reused at least six times without significant loss of activity. biolmolchem.com Similarly, cobalt nanoparticles immobilized on magnetic hydrotalcite (Fe₃O₄/HT-Co) have been used for the synthesis of 2,4,6-triaryl pyridines under solvent-free conditions. orgchemres.org Other heterogeneous systems include zinc phosphate, which acts as a non-toxic, green catalyst for preparing trisubstituted pyridines with excellent yields (82–94%). rsc.org

Table 3: Heterogeneous Catalysts in the Synthesis of Pyridine Analogues

| Catalyst | Product Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| ZSM-5 | 2,4,6-Triarylpyridines | Solvent-free, 110°C | Reusable, efficient, green method | tandfonline.com |

| Montmorillonite K10 Clay | 2,4,6-Trisubstituted Pyridines | Solvent-free, 120°C | Recyclable (3 cycles), high selectivity, yields up to 97% | scirp.org |

| MgFe₂O₄ Nanoparticles | Polysubstituted Pyridines | PEG solvent | Magnetically separable, reusable (6+ times), thermally stable | biolmolchem.com |

| Fe₃O₄/HT-Co | 2,4,6-Triaryl Pyridines | Solvent-free, reflux | Magnetically separable, aerobic oxidation | orgchemres.org |

| PPA-SiO₂ | 2,4,6-Triarylpyridines | Solvent-free | Eco-friendly, recyclable (3+ times), high yields | researchgate.net |

| Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Trisubstituted Pyridines | Ethanol/water | Non-toxic, green catalyst, excellent yields (82-94%) | rsc.org |

Coordination Chemistry of 2,4 Diphenylpyridine As a Ligand

Principles of Ligand Design and Coordination Modes in 2,4-Diphenylpyridine Systems

Effective ligand design is crucial for tailoring the properties of metal complexes for specific applications. The design of ligands like this compound is guided by principles that consider both steric and electronic factors to control the coordination environment and reactivity of the metal center. sci-hub.se The presence of two phenyl rings on the pyridine (B92270) core in this compound offers significant steric bulk, which can influence the geometry of the resulting metal complex and provide kinetic stability. Electronically, the pyridine nitrogen provides a σ-donor site for coordination to a metal ion.

This compound can coordinate to a metal center in several ways. As a monodentate ligand , it can bind through the nitrogen atom of the pyridine ring. tcichemicals.comlibretexts.org More commonly, it acts as a bidentate cyclometalating ligand . In this mode, the ligand coordinates to the metal via the pyridine nitrogen and a carbon atom from one of the phenyl rings, forming a stable five-membered chelate ring. This C^N coordination is a hallmark of many phenylpyridine-type ligands and is crucial for the formation of highly stable and often luminescent organometallic complexes. google.comrsc.org The specific phenyl ring that undergoes cyclometalation can be influenced by the reaction conditions and the nature of the metal precursor.

Synthesis and Characterization of Metal-2,4-Diphenylpyridine Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including ¹H NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography.

Platinum(II) complexes featuring this compound have been synthesized and studied for their potential applications in materials science, particularly for their luminescent properties.

The reaction of this compound with platinum(II) precursors can lead to the formation of both monocyclometalated and dicyclometalated complexes. A neutral monocyclometalated platinum(II) complex, Pt(DPP)(acac), where DPP is this compound and acac is acetylacetone, has been synthesized and characterized. nih.gov The synthesis involves the reaction of a platinum(II) precursor with this compound, followed by the introduction of the acetylacetonate (B107027) ancillary ligand. The structure of this complex has been confirmed by X-ray crystallography. nih.gov While dicyclometalated complexes of the isomeric 2,6-diphenylpyridine (B1197909) with platinum are well-known, forming a C^N^C tridentate coordination mode, similar dicyclometalation with this compound is less common due to the substitution pattern. acs.org

| Complex | Ancillary Ligand | Characterization Methods | Key Findings |

|---|---|---|---|

| Pt(DPP)(acac) | acetylacetone (acac) | ¹H NMR, Mass Spectrometry, Elemental Analysis, X-ray Crystallography | Formation of a neutral, monocyclometalated complex. nih.gov |

Cyclometalated platinum(II) complexes, including those with this compound, often exhibit interesting photoluminescent properties. The complex Pt(DPP)(acac) has been studied for its electrogenerated chemiluminescence (ECL). nih.gov The ECL spectrum of this complex is identical to its photoluminescence (PL) spectrum, indicating that both processes proceed through the same metal-to-ligand charge-transfer (³MLCT) excited state. nih.gov The ECL quantum efficiency of Pt(DPP)(acac) is comparable to that of the well-known Ru(bpy)₃²⁺ system. nih.gov The emission from such complexes is often influenced by the nature of the ancillary ligands and the extent of π-conjugation in the cyclometalating ligand. Extending the conjugation, as in diphenylpyridine, can lead to a red shift in the emission spectrum. rsc.org

| Complex | Emission Type | Excited State | Key Luminescence Feature |

|---|---|---|---|

| Pt(DPP)(acac) | Electrogenerated Chemiluminescence (ECL), Photoluminescence (PL) | ³MLCT | ECL quantum efficiency comparable to Ru(bpy)₃²⁺. nih.gov |

While the coordination chemistry of this compound with gold(III) is not as extensively documented as that of its isomer, 2,6-diphenylpyridine, the principles of cyclometalation are expected to be similar. acs.orguea.ac.uk Cyclometalated gold(III) complexes are known for their high stability, which is attributed to the strong gold-carbon bond. researchgate.net The synthesis of such complexes often proceeds through transmetalation from a mercurated or stannylated ligand precursor to a gold(III) salt. doi.orgwhiterose.ac.uk

Research on related systems, such as those with 2,6-diphenylpyridine, has shown that these ligands can act as C^N^C pincer ligands, forming highly stable, luminescent gold(III) complexes. nih.govrsc.orgrsc.org These complexes have been investigated for their potential in various applications, including as phosphorescent materials. rsc.org A patent has listed this compound as a potential cyclometalating ligand for the development of luminescent gold(III) compounds for organic light-emitting devices (OLEDs). google.com This suggests that gold(III) complexes of this compound are of interest for their emissive properties.

| Ligand | Proposed Complex Type | Potential Application | Supporting Evidence |

|---|---|---|---|

| This compound | Cyclometalated Au(III) | Organic Light-Emitting Devices (OLEDs) | Listed as a cyclometalating ligand in a patent for luminescent Au(III) compounds. google.com |

Iridium(III) complexes containing the this compound ligand have been successfully synthesized and characterized, with a particular focus on their application as phosphorescent emitters in OLEDs. rsc.orgrsc.org A versatile, palladium-free route for the synthesis of 4-aryl-substituted phenylpyridines, including this compound, has been reported. rsc.org This method involves the use of organolithium reagents. rsc.org

The resulting this compound ligand has been coordinated to iridium to form complexes of the type Ir(L)₂(A), where L is the cyclometalated this compound and A is an ancillary ligand such as acetylacetate or 2-picolinate. rsc.org It has been demonstrated that by choosing the appropriate ancillary ligand and by taking advantage of the torsional twisting between the aryl substituents on the ppy ligands, it is possible to tune the phosphorescent emission of these iridium(III) complexes over a significant range of the visible spectrum, from 502 to 560 nm. rsc.orgrsc.org This tunability is a key feature for the development of full-color display technologies.

| Complex Type | Ancillary Ligand | Key Property | Application |

|---|---|---|---|

| Ir(this compound)₂(A) | acetylacetate, 2-picolinate | Tunable phosphorescent emission (502-560 nm) | Organic Light-Emitting Devices (OLEDs) |

Monocyclometalated and Dicyclometalated Complexes

Rhodium(III) and Iridium(III) Complexes with P,N Hybrid Ligands

The synthesis and characterization of rhodium(III) and iridium(III) complexes containing P,N hybrid ligands derived from this compound have been a subject of significant research interest. These complexes often exhibit a "piano-stool" geometry, a common structural motif for half-sandwich compounds. rsc.org

In one study, the bidentate P,N hybrid ligand 2-(2'-pyridyl)-4,6-diphenylphosphinine was used to synthesize novel cationic phosphinine-based Rh(III) and Ir(III) complexes. nih.gov The coordination behavior of this ligand was compared to its nitrogen analogue, 2-(2'-pyridyl)-4,6-diphenylpyridine. nih.gov A notable difference in reactivity was observed, particularly with Rh(III), where the phosphinine ligand formed mononuclear complexes, while the bipyridine analogue resulted in a bimetallic ion pair. nih.gov The molecular structures of [RhCl(Cp)(1)]Cl and [IrCl(Cp)(1)]Cl (where Cp* is pentamethylcyclopentadienyl) were confirmed by X-ray diffraction, revealing the mononuclear nature of these complexes. nih.gov

Furthermore, the reaction of these Rh(III) and Ir(III) phosphinine complexes with water proceeded with high regio- and diastereoselectivity, leading to the formation of anti-addition products. nih.gov This reactivity highlights the influence of the phosphorus heterocycle on the chemical behavior of the metal center. The synthesis of such complexes expands the scope of low-coordinate aromatic phosphorus heterocycles for potential applications in areas like catalysis. nih.gov

Current research continues to explore the synthesis of various rhodium(III) and iridium(III) complexes with different diimine and mixed-donor ligands, with many being characterized by X-ray crystallography to elucidate their detailed structural properties. researchgate.net The interest in these complexes is driven by their potential applications in catalysis, including hydrogenation, hydrosilylation, and C-C coupling reactions, as well as in biology. ias.ac.in

Group 6 (Cr, Mo, W) Carbonyl Complexes

The coordination of this compound and its derivatives to Group 6 metal carbonyls (Chromium, Molybdenum, and Tungsten) has been explored to understand the electronic and steric effects of the ligand on the metal center. In a comparative study, novel Group 6 complexes with the general formula [M(CO)₄(L^L)], where M = Cr⁰, Mo⁰, W⁰, were synthesized using either 2-(2′-pyridyl)-4,6-diphenylphosphinine (a P,N ligand) or 2-(2′-pyridyl)-4,6-diphenylpyridine (an N,N ligand). rsc.org

This research provided a detailed investigation into the structural and spectroscopic properties of these coordination compounds. rsc.org The study aimed to gain a better understanding of the intriguing nature of aromatic phosphorus heterocycles as ligands. rsc.org The "hard" nitrogen atom of the pyridine moiety acts as a good σ-donor, while the "soft" phosphorus atom of the phosphinine ring exhibits significant π-acceptor character. rsc.org This difference in electronic properties between the P,N and N,N ligands leads to distinct characteristics in the resulting metal complexes. rsc.org

The synthesis of such Group 6 carbonyl complexes often involves the reaction of the corresponding metal hexacarbonyl, such as Mo(CO)₆, with the desired ligand. chemeurope.com For instance, Mo(CO)₆ reacts with 2,2'-bipyridine (B1663995) to form Mo(CO)₄(bipy), demonstrating the displacement of CO ligands. chemeurope.com Similar reactions are expected with this compound derivatives. The resulting complexes are typically characterized by techniques like IR spectroscopy, which is sensitive to the C-O stretching frequencies of the carbonyl ligands, providing insight into the electronic environment of the metal center.

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)

For instance, the molecular structures of rhodium(III) and iridium(III) complexes with a P,N hybrid ligand, [RhCl(Cp)(1)]Cl and [IrCl(Cp)(1)]Cl, were unequivocally determined by X-ray diffraction. nih.gov This analysis confirmed their mononuclear nature and provided the basis for understanding their reactivity. nih.gov Similarly, the crystal structure of a platinum(II) complex, Pt(DPP)(acac) (where DPP = this compound and acac = acetylacetone), has been determined, offering insights into its electrochemiluminescent properties. rsc.org

In another study, the X-ray crystal structures of several iridium(III) complexes derived from 4-aryl-2-phenylpyridines, including this compound, were determined. rsc.org These structural analyses were crucial for correlating the molecular geometry with the observed photophysical properties. rsc.org The solid-state structures of palladium(II) complexes with polycatenar diphenylpyridine ligands have also been elucidated using X-ray diffraction, revealing details about their liquid-crystalline properties. whiterose.ac.uk

Furthermore, the crystal structures of various other metal complexes, including those of platinum, have been determined to understand intermolecular interactions, such as π-π stacking, which can influence the material's properties. acs.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [RhCl(Cp*)(1)]Cl | - | - | Mononuclear, confirms P,N chelation | nih.gov |

| [IrCl(Cp*)(1)]Cl | - | - | Mononuclear, confirms P,N chelation | nih.gov |

| Pt(DPP)(acac) | - | - | Square planar geometry around Pt(II) | rsc.org |

| Iridium(III) bis(this compound)(acetylacetonate) | - | - | Distorted octahedral geometry | rsc.org |

| Methoxy-substituted hexacatenar diphenylpyridine ligand | monoclinic | C2/c | Detailed bond lengths and angles | whiterose.ac.uk |

| [Pt(C^N^C)L] complexes | - | - | Planar [Pt(C^N^C)] motif | acs.org |

| [BMPip][RhCl₄] | - | - | Crystallographic structure determined | mdpi.com |

| Trimethoprim derivative metal complexes | - | - | Octahedral geometries revealed by XRD | mdpi.com |

Electronic and Steric Influences of this compound Ligands on Metal Centers

The electronic and steric properties of this compound ligands play a crucial role in determining the characteristics of the resulting metal complexes. The presence of two phenyl groups introduces significant steric bulk, which can influence the coordination geometry and the accessibility of the metal center.

The steric hindrance offered by the phenyl groups can also be strategically utilized. For instance, introducing ortho-methyl groups on the 4-phenyl substituent of a 2-phenylpyridine (B120327) core creates a twist between the phenyl and pyridine rings, effectively breaking the conjugation and preventing a red shift in the emission of the corresponding iridium(III) complex. rsc.orgrsc.org

In platinum(II) pincer complexes, the electronic and steric effects of ancillary ligands, in conjunction with the 2,6-diphenylpyridine framework, have been shown to influence the rate of oxidative addition reactions. nih.gov For example, the rate of reaction with methyl iodide was found to be slower for a phosphine (B1218219) ligand compared to N-donor ligands like pyridine, a difference attributed to both steric and electronic factors. nih.gov The presence of a fluorine atom in a 4-(4-fluorophenyl)-2,6-diphenylpyridine (B72115) ligand introduces unique electronic and steric effects that can significantly alter the chemical properties and reactivity of the molecule. lookchem.com

Catalytic Applications of Metal-2,4-Diphenylpyridine Complexes

Metal complexes incorporating this compound and its derivatives have shown promise in various catalytic applications. The tunable electronic and steric properties of these ligands allow for the fine-tuning of the catalytic activity and selectivity of the metal center.

Rhodium and iridium complexes, in particular, are known for their catalytic prowess in a range of transformations. ias.ac.in For instance, rhodium complexes are highly effective catalysts for olefin hydrosilylation. mdpi.com The development of new rhodium and iridium catalysts for reactions like olefin hydrogenation is an active area of research. academie-sciences.fr

Investigations into Tandem Catalysis

Tandem catalysis, where multiple catalytic transformations occur in a single pot, is a powerful strategy for efficient chemical synthesis. wikipedia.org Metal complexes of this compound and related ligands are being explored for their potential in such processes. For example, heterobimetallic complexes containing iridium and palladium have been used as catalysts in the tandem Suzuki-Miyaura coupling followed by transfer hydrogenation. researchgate.net

The design of these catalytic systems often involves partnering a molecular complex that mediates one part of the reaction cycle with a co-catalyst that facilitates another step. nih.gov This approach has been successfully applied to challenging reactions like the electrochemical reduction of nitrogen to ammonia (B1221849). nih.gov The modular nature of ligands like this compound allows for the incorporation of different metal centers, which could be harnessed to create multifunctional catalysts for tandem reactions.

Exploration of Novel Reaction Mechanisms Mediated by Complexes

The unique electronic and structural features of metal-2,4-diphenylpyridine complexes can give rise to novel reaction mechanisms. For instance, the hemilabile character of certain ligands, where one donor atom can dissociate and re-associate with the metal center, can facilitate olefin coordination and subsequent insertion reactions in hydrogenation catalysis. academie-sciences.fr

Furthermore, the study of these complexes contributes to a fundamental understanding of reaction mechanisms. For example, investigations into the oxidative addition of methyl iodide to platinum(II) pincer complexes with 2,6-diphenylpyridine have provided mechanistic insights, supported by DFT calculations. nih.gov The development of new catalytic systems often involves exploring unprecedented reaction pathways, and the versatility of this compound as a ligand platform makes it a valuable tool in this endeavor. Research into rhodium(I) complexes, for example, continues to uncover new catalytic applications and mechanistic pathways. nih.gov

Photophysical Properties and Optoelectronic Investigations

Absorption and Emission Spectroscopy of 2,4-Diphenylpyridine and its Derivatives

The interaction of this compound and its analogs with light reveals key insights into their electronic structure and potential as functional materials.

Ultraviolet-Visible Absorption Characteristics

Derivatives of diphenylpyridine typically exhibit strong absorption in the near-ultraviolet range. For instance, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show a long-wavelength absorption maximum between 349 and 364 nm. acs.org The molar extinction coefficients for these compounds are generally in the range of 10,000–15,000 M⁻¹cm⁻¹, indicating strong light-harvesting capabilities in this region of the electromagnetic spectrum. acs.org The primary absorption bands observed in the electronic absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives are attributed to π→π* transitions, located in the UV-C range (220–280 nm), and n→π* transitions, which appear at longer wavelengths in the UV-B range (above 300 nm). researchgate.net

The absorption spectra of iridium(III) complexes incorporating the this compound ligand show bands below 300 nm that are assigned to π→π* transitions. researchgate.net Weaker intensity bands between 400 and 500 nm are attributed to triplet metal-to-ligand charge transfer (³MLCT) transitions, while higher intensity bands in the 350–400 nm range correspond to singlet metal-to-ligand charge transfer (¹MLCT) transitions. researchgate.net

Table 1: UV-Visible Absorption Data for 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives in Acetonitrile (B52724)

| Compound | Substituents | λmax (nm) |

|---|---|---|

| S1 | Unsubstituted | 352 |

| S2 | 4-(4-methoxyphenyl)-6-phenyl | 356 |

| S3 | 6-(4-methoxyphenyl)-4-phenyl | 355 |

| S4 | 4,6-bis(4-methoxyphenyl) | 360 |

| S5 | 6-(4-cyanophenyl)-4-(4-methoxyphenyl) | 364 |

| S6 | 4-(4-cyanophenyl)-6-(4-methoxyphenyl) | 349 |

Data sourced from a study on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives. acs.org

Fluorescence Emission Profiles

Upon excitation, many diphenylpyridine derivatives exhibit fluorescence, typically in the blue to green region of the visible spectrum. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives fluoresce in the blue light region, with emission maxima around 400–450 nm when measured in acetonitrile. acs.org The fluorescence quantum yield of these compounds can be influenced by their molecular structure and environment. For instance, fluorescence measurements of 2,6-diphenylpyridine in cyclohexane (B81311) revealed a significant increase in fluorescence quantum yield from 0.014 to 0.61 upon the formation of a hydrogen-bonded complex with trifluoroacetic acid. mdpi.com This highlights the sensitivity of the emission properties to intermolecular interactions.

Iridium complexes containing the this compound ligand are known to be phosphorescent, with emission arising from the triplet metal-to-ligand charge transfer excited state. researchgate.netnih.gov The emission spectra of these complexes can be tuned by modifying the ligands. researchgate.net

Table 2: Fluorescence Emission Maxima for 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives in Acetonitrile

| Compound | Substituents | Emission λmax (nm) |

|---|---|---|

| S1 | Unsubstituted | 415 |

| S2 | 4-(4-methoxyphenyl)-6-phenyl | 418 |

| S3 | 6-(4-methoxyphenyl)-4-phenyl | 417 |

| S4 | 4,6-bis(4-methoxyphenyl) | 425 |

| S5 | 6-(4-cyanophenyl)-4-(4-methoxyphenyl) | 448 |

| S6 | 4-(4-cyanophenyl)-6-(4-methoxyphenyl) | 445 |

Data sourced from a study on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives. acs.org

Influence of Substituents on Spectroscopic Behavior

The introduction of different functional groups onto the diphenylpyridine core can significantly alter the absorption and emission properties. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NMe₂) groups, tend to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com This is exemplified by 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, where the introduction of a methoxy group leads to a shift in the absorption and fluorescence characteristics towards longer wavelengths. acs.org For instance, in a series of 2,6-diphenylpyridine-based fluorophores, increasing the electron-donating ability of the substituent resulted in a successive red shift of the UV/vis and emission spectra. mdpi.com Specifically, a derivative with a strong electron-donating dimethylamino group exhibited a notable red-shift compared to the unsubstituted parent compound. mdpi.com

Conversely, the introduction of electron-withdrawing groups can have the opposite effect. In the context of iridium(III) complexes, adding electron-withdrawing groups to the phenyl ring of the 2-phenylpyridine (B120327) ligand leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO) and a consequent blue-shift in the emission spectrum. researchgate.net In contrast, adding such groups to the pyridine (B92270) ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a red-shift. researchgate.net For 2,6-diphenylpyridine derivatives, those with electron-withdrawing substituents showed fluorescence that was largely insensitive to changes in their environment. researchgate.netkci.go.kr

Solvent-Dependent Shifts in Emission Maxima

The emission spectra of certain this compound derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation. For example, the fluorescence emission of 2-amino-4,6-diphenylnicotinonitriles shows solvent-dependent shifts. nih.gov Specifically, solvents like tetrahydrofuran (B95107) and methanol (B129727) induce a red-shift compared to less polar solvents like dichloromethane (B109758) and toluene, with dimethyl sulfoxide (B87167) causing the most substantial red-shift. nih.gov

A study on 2,6-diphenylpyridine derivatives demonstrated positive solvatochromism for a derivative bearing a strong electron-donating substituent, 2,6-bis-(4-methylsulphanylphenyl)pyridine. researchgate.netkci.go.kr The emission maximum of this compound shifted from 361 nm to 387 nm as the solvent polarity increased. researchgate.net This behavior is indicative of an excited state that is more polar than the ground state. In contrast, a derivative with an electron-withdrawing cyano group was not sensitive to changes in solvent polarity. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

The photophysical behavior of many donor-acceptor substituted diphenylpyridine derivatives is governed by intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron can be transferred from the electron-donating part of the molecule to the electron-accepting part, leading to the formation of an ICT excited state. This ICT character is often responsible for the observed solvatochromism, as the highly polar ICT state is stabilized to a greater extent by polar solvents.

In a series of 2,6-diphenylpyridine-based fluorophores, significant ICT was observed in derivatives bearing strong electron-donating groups like dimethylamino and diphenylamino. mdpi.com This was confirmed by theoretical calculations and X-ray crystallography. mdpi.com The presence of electron-donating groups can enhance ICT, sometimes leading to dual-wavelength emission. nih.gov The formation of ICT states is a key factor in the design of fluorescent molecular sensors, as the sensitivity of the fluorescence to the local environment is often a direct consequence of these charge transfer processes. acs.orgkci.go.kr

Electrochemical Characterization

The electrochemical properties of this compound and its derivatives are fundamental to their application in electronic devices, as they determine the energy levels of the frontier molecular orbitals (HOMO and LUMO). Cyclic voltammetry is a common technique used to measure the oxidation and reduction potentials of these compounds. mdpi.com

From these electrochemical measurements, the HOMO and LUMO energy levels can be estimated. researchgate.net The oxidation potential is related to the HOMO level, representing the energy required to remove an electron, while the reduction potential is related to the LUMO level, the energy released when an electron is added. als-japan.com For a 2,6-diphenylpyridine-based compound, the HOMO and LUMO energy levels were determined to be -5.25 eV and -2.48 eV, respectively, from electrochemical and UV-vis spectroscopic data. researchgate.net In another study on a poly(p-phenylenevinylene) derivative incorporating a 2,6-diphenylpyridine moiety, the HOMO and LUMO levels were found to be -5.44 eV and -3.48 eV, respectively. acs.org

The electrochemical behavior of platinum(II) complexes containing this compound as a ligand has also been investigated. nih.gov A study on Pt(DPP)(acac), where DPP is this compound, focused on its electrogenerated chemiluminescence (ECL). The ECL potential for this complex in the presence of a co-reactant in acetonitrile was found to be approximately 0.75 V versus a saturated calomel (B162337) electrode (SCE). nih.gov

For derivatives such as 2-amino-4,6-diphenyl-pyridine-3-carbonitriles, the oxidation potentials have been measured to understand their feasibility as co-initiators in photopolymerization processes. mdpi.com The electron transfer from the excited state of these derivatives to an iodonium (B1229267) salt was found to be thermodynamically favorable, as indicated by the negative free energy change (ΔGet) for the process. mdpi.com

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Ab initio calculations on a series of iridium(III) complexes containing substituted phenylpyridine ligands revealed how molecular structure affects orbital energies. rsc.org For instance, in related Ir(ppy)₂(acac) complexes, the HOMO consists of approximately 47% Ir(5d) and 48% ppy(π*) character. rsc.org The introduction of a second phenyl group at the 4-position, as in 2,4-DPP, extends the ligand's conjugation, which influences the HOMO-LUMO gap and, consequently, the photophysical properties of the resulting complex. rsc.org

Table 1: Calculated Molecular Orbital Contributions for a Representative Ir(ppy)₂(acac) Complex (Note: Data is for a related complex to illustrate typical orbital composition)

| Molecular Orbital | Metal Contribution (Ir 5d) | Ligand Contribution (ppy π*) |

| HOMO | ~47% | ~48% |

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is an essential technique for probing the redox behavior of electroactive species and estimating their HOMO and LUMO energy levels. Studies have been performed on organometallic complexes of this compound, providing data on their electrochemical properties. rsc.orgnih.govresearchgate.net

Research on a neutral cyclometalated platinum(II) complex, Pt(DPP)(acac), where DPP is this compound, involved detailed electrochemical analysis. rsc.orgresearchgate.net The cyclic voltammogram of this complex provides information on its oxidation and reduction potentials, which are critical for applications in electrogenerated chemiluminescence and organic electronics. rsc.org Similarly, iridium(III) complexes incorporating the 2,4-DPP ligand have been synthesized and characterized using various techniques, including cyclic voltammetry. nih.govresearchgate.net These studies are fundamental to understanding how the ligand structure influences the electrochemical stability and electronic properties of the resulting metal complexes. nih.gov

Table 2: Electrochemical Data for a Platinum Complex of this compound (Note: This data is for the complex, not the free ligand)

| Complex | Solvent System | Epa (V vs. SCE) | Epc (V vs. SCE) | Notes |

| Pt(DPP)(acac) | CH₃CN/H₂O | ~0.75 | - | ECL potential with TPrA coreactant. rsc.orgresearchgate.net |

Electrogenerated Chemiluminescence (ECL) Studies

Electrogenerated chemiluminescence (ECL) is a process where light is produced from electrochemically generated species. rsc.org Neutral cyclometalated platinum(II) complexes featuring the this compound ligand, specifically Pt(DPP)(acac), have been synthesized and their ECL properties investigated. rsc.orgresearchgate.net

The ECL behavior of Pt(DPP)(acac) was studied in various solvents, both with and without the coreactant tri-n-propylamine (TPrA). rsc.orgresearchgate.net The resulting ECL spectra were found to be identical to the photoluminescence (PL) spectra, which indicates that the ECL process populates the same metal-to-ligand charge-transfer (³MLCT) excited state that is generated by photoexcitation. rsc.orgresearchgate.net

In a CH₃CN/H₂O solution with TPrA, the ECL potential for the Pt(DPP)(acac) system was observed at approximately 0.75 V (vs. SCE). rsc.orgresearchgate.net This potential is significantly lower, by about 0.6 V, than that of the widely used Ru(bpy)₃²⁺/TPrA system. rsc.orgresearchgate.net Despite this lower potential, the ECL quantum efficiencies of the platinum complex are comparable to the ruthenium standard. rsc.orgresearchgate.net The notable enhancement of the ECL signal in the presence of the coreactant is attributed to the formation of the strongly reducing intermediate TPrA•. rsc.orgresearchgate.net The ECL efficiencies of these synthesized platinum compounds are markedly higher than those of tridentate polypyridyl ligands. rsc.orgresearchgate.net

Research into Advanced Optical and Electronic Materials Applications

The distinct properties of the diphenylpyridine scaffold have led to its incorporation into materials designed for advanced optical and electronic applications. While much of the applied research focuses on derivatives, the foundational diphenylpyridine structure is key to their function.

Derivatives of diphenylpyridine have been successfully developed as highly sensitive fluorescent molecular sensors. mdpi.comresearchgate.net

Derivatives such as 2-amino-4,6-diphenyl-pyridine-3-carbonitriles have been investigated as fluorescent molecular sensors for monitoring the real-time progress of various photopolymerization processes, including free-radical, cationic, and thiol-ene polymerizations. researchgate.netmdpi.comdoaj.orgnih.govpk.edu.pl This is accomplished using the Fluorescence Probe Technique (FPT). researchgate.netpk.edu.pl

These pyridine-based sensors have demonstrated much higher sensitivity than commercially available probes like 7-diethylamino-4-methylcoumarin. researchgate.netdoaj.orgnih.gov The monitoring principle relies on changes in the sensor's fluorescence characteristics—such as a spectral shift or intensity change—as the polymerization proceeds and the microenvironment (e.g., viscosity, polarity) changes. researchgate.netpk.edu.pl For instance, many of the 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives shift their fluorescence spectra to shorter wavelengths as polymerization progresses, allowing the process to be tracked by measuring the ratio of fluorescence intensity at two different wavelengths. pk.edu.pl This dual functionality allows them to act as both sensors for monitoring polymerization and as co-initiators to accelerate the process. researchgate.netmdpi.comnih.gov

A novel application for diphenylpyridine derivatives is their use as spectroscopic sensors to determine the efficiency of superacid generation by cationic photoinitiators. mdpi.comresearchgate.netorcid.orgsciprofiles.com This is a critical parameter in cationic photopolymerization, which is initiated by photochemically generated strong acids (superacids). mdpi.com

A method was devised using 2,6-diphenylpyridine derivatives to evaluate the performance of photoinitiators. mdpi.comresearchgate.netsciprofiles.com These fluorescent probes can detect and quantify the superacid produced upon light exposure of an onium salt photoinitiator. mdpi.com This allows for the precise determination of the relative efficiency of photogeneration of superacids, providing a valuable tool for developing and optimizing photoinitiating systems for industrial applications. mdpi.comresearchgate.netsciprofiles.com

Monitoring of Photopolymerization Processes

Organic Light-Emitting Diodes (OLEDs)

The 2-phenylpyridine (ppy) motif is a cornerstone in the development of highly efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). The introduction of a phenyl group at the 4-position of the pyridine ring, creating this compound, can extend the conjugation of the ligand, which typically results in a red-shift of the emission. rsc.orgresearchgate.net

Iridium(III) complexes containing the 2-phenylpyridine moiety are among the most versatile and widely used small-molecule emitters in OLEDs. rsc.org This is attributed to their high phosphorescence quantum yields, short emission lifetimes, and the ability to harvest both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. rsc.orggoogle.com The strong spin-orbit coupling induced by the heavy iridium atom facilitates this process. rsc.org

In a study by Davidson et al., this compound was synthesized and used as a ligand (L1H) to form an iridium complex. rsc.org Research has demonstrated that by modifying the ancillary ligands and inducing torsional twisting between the aryl substituents on the ppy ligands, it is possible to tune the phosphorescent emission of these complexes. rsc.org For instance, adding ortho-methyl groups to the 4-phenyl substituent can create steric hindrance, twisting the group out of the plane of the pyridine and breaking conjugation, which can prevent the red-shifting of the emission. rsc.org

Derivatives of diphenylpyridine have also been explored as materials for OLEDs. For example, a 2,6-diphenylpyridine-based compound used as a non-doped light-emitting layer in an OLED showed green emission with a maximum brightness of 28,839 cd/m² and a low turn-on voltage of 3.10V. researchgate.net Furthermore, multiaryl-substituted pyridine derivatives have been investigated for their potential use as electron-transporting layers with high hole-blocking ability in non-doped deep-blue OLEDs. oalib.com Bipolar host materials incorporating indolocarbazole and dipyridofuran have been developed for green phosphorescent OLEDs, demonstrating high efficiency and low roll-off. colab.ws

The following table summarizes the performance of an OLED device using a 2,6-diphenylpyridine-based emitter:

| Parameter | Value |

| Maximum Emission Wavelength (λmax) | 518 nm (Green) |

| Maximum Brightness | 28,839 cd/m² |

| Turn-on Voltage | 3.10 V |

| CIE Coordinates | (0.28, 0.58) |

Table based on data from a study on a 2,6-diphenylpyridine-based organic emitter. researchgate.net

Nonlinear Optical (NLO) Properties and Materials

Materials with second-order nonlinear optical (NLO) properties are of significant interest for applications in optical computing, data storage, and telecommunications. nih.govscirp.org The design of these materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure to enhance the intramolecular charge transfer, which is crucial for a large second-order hyperpolarizability (β). nih.gov

While this compound itself is not a classic D-π-A molecule, its derivatives can be functionalized to exhibit NLO properties. Theoretical studies on derivatives of 3,5-dimethyl-2,6-diphenylpyridine with para-amino (donor) and para-nitro (acceptor) phenyl groups have shown promising NLO characteristics. researchgate.net The calculated hyperpolarizability values for these derivatives were found to be significantly higher than that of urea (B33335), a standard NLO material. researchgate.net Specifically, the derivative with both amino and nitro substituents exhibited the highest hyperpolarizability, making it a promising candidate for optoelectronic applications. researchgate.net

The enhancement of NLO properties can also be achieved by coordinating such ligands to metal centers. Zinc(II) complexes with various substituted pyridine-based ligands have been shown to exhibit enhanced quadratic hyperpolarizability. mdpi.com The metal center can act as a template to organize the ligands in a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity in the bulk material. mdpi.comaps.org

Computational studies are a key tool in predicting the NLO properties of new materials. Density functional theory (DFT) calculations can be used to determine parameters like the dipole moment, polarizability, and first and second hyperpolarizabilities. researchgate.netmdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important factor, with a smaller energy gap generally correlating with higher polarizability and NLO response. nih.govresearchgate.net

The following table presents the calculated hyperpolarizability ratios for derivatives of 3,5-dimethyl-2,6-diphenylpyridine relative to urea:

| Compound | β_total / β_urea |

| 3,5-dimethyl-2,6-diphenylpyridine | 2.7 |

| para-amino phenyl derivative | 28 |

| para-nitro phenyl derivative | 25 |

| para-amino nitro phenyl derivative | 50 |

Table based on data from a quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives. researchgate.net

Theoretical and Computational Chemistry of 2,4 Diphenylpyridine

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. For substituted pyridines, including diphenylpyridine isomers, DFT calculations have been employed to optimize molecular geometries and analyze energetic properties. up.ptacs.org A study on 3,5-dimethyl-2,6-diphenylpyridine and its derivatives utilized DFT calculations at the wB97XD/Def2TZVPP level to optimize their structures. researchgate.net This level of theory is chosen for its ability to account for dispersion and long-range interactions. researchgate.net The B3LYP functional combined with various basis sets, such as 6-311++G(d,p) and SDD/6-31G(d)/LANL2DZ, has also been used to study diphenylpyridine and its metal complexes. up.ptrsc.org These calculations are instrumental in determining structural parameters and understanding the electronic landscape of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excited state energies and properties. arxiv.orguci.edu This approach is particularly valuable for understanding the optical properties of molecules like 2,4-diphenylpyridine. rsc.org For instance, TD-DFT calculations have been used to determine the electronic properties, such as HOMO and LUMO energies, of related heterocyclic compounds. bhu.ac.in In a study of 3,5-dimethyl-2,6-diphenylpyridine derivatives, TD-DFT with the Def2TZVPP basis set was used to perform ultraviolet-visible (UV-Vis) absorption calculations. researchgate.net These calculations help in predicting the electronic transitions, such as π→π* transitions, that dominate the absorption spectra. researchgate.net

Ab Initio Calculations for Energetic and Structural Stability

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are crucial for determining the energetic and structural stability of molecules. upenn.edu For diphenylpyridine isomers, ab initio methods like second-order Møller-Plesset perturbation theory (MP2) have been used alongside DFT to study their structure and energetics. up.ptacs.org These calculations can provide insights into the relative energetic stabilities in both condensed and gaseous phases. acs.org While computational methods at certain levels of theory may underestimate the energetic stability in the gaseous phase for these molecules, they still offer valuable comparative data. acs.org Furthermore, ab initio simulations can explore structural stability by examining the energy landscape as a function of geometric parameters. upenn.edu

Molecular and Electronic Structure Analysis

Geometry Optimization Techniques

Geometry optimization is a fundamental step in computational chemistry to find the minimum energy structure of a molecule. For diphenylpyridine and its derivatives, this is commonly performed using DFT methods. up.ptrsc.org The choice of functional and basis set, such as B3LYP/6-311++G(d,p) or wB97XD/Def2TZVPP, is critical for obtaining accurate geometries. up.ptresearchgate.net The process involves iteratively adjusting the atomic coordinates to minimize the forces on the atoms, resulting in a stable molecular conformation. pku.edu.cnfigshare.com The optimized geometry provides the foundation for subsequent calculations of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the gap between them are critical in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com For derivatives of 3,5-dimethyl-2,6-diphenylpyridine, FMO analysis was conducted using the energy values of the HOMO and LUMO to calculate global reactivity descriptors like ionization potential, electron affinity, and chemical hardness. researchgate.net The energy gap (ELUMO − EHOMO) for these compounds was found to be in the range of 6.9470–8.8026 eV, indicating their chemical stability. researchgate.net The analysis of frontier orbitals also helps in understanding electronic transitions, where a smaller energy gap often corresponds to a longer wavelength of absorption. researchgate.netrsc.org

Table 1. Calculated Frontier Molecular Orbital Energies and Energy Gap for 3,5-dimethyl-2,6-diphenylpyridine.

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 8.8026 researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.com The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).